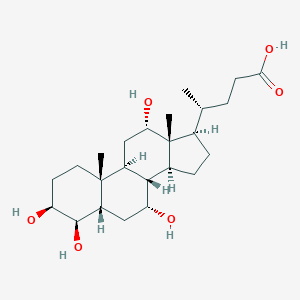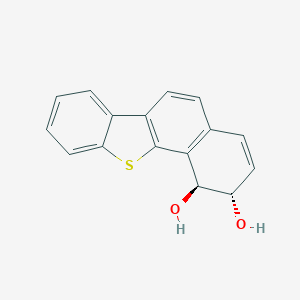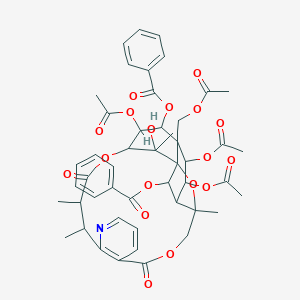![molecular formula C21H15N3O3S2 B238547 N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Wirkmechanismus
N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide targets SYK, which is a downstream signaling molecule in the B-cell receptor signaling pathway. Upon binding to the B-cell receptor, SYK becomes activated and initiates a signaling cascade that leads to the activation of various transcription factors and the expression of anti-apoptotic genes. This compound inhibits SYK, thereby blocking this signaling cascade and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cells, this compound has been shown to inhibit the migration and invasion of cancer cells, as well as disrupt the interaction between cancer cells and the tumor microenvironment. This compound has also been shown to have immunomodulatory effects, such as enhancing the anti-tumor activity of T-cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide in lab experiments is its specificity for SYK, which allows for the selective inhibition of B-cell receptor signaling. This compound has also shown good pharmacokinetic properties and oral bioavailability in preclinical studies. However, one limitation of using this compound is its potential toxicity, as SYK is also expressed in other cell types, such as platelets and macrophages.
Zukünftige Richtungen
There are several future directions for the development of N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide as a therapeutic agent for B-cell malignancies. One direction is the development of combination therapies that target multiple signaling pathways involved in B-cell receptor signaling. Another direction is the investigation of this compound in other types of cancer, such as solid tumors. Additionally, the development of predictive biomarkers for this compound response could help identify patients who are most likely to benefit from this therapy.
Synthesemethoden
The synthesis of N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide involves several steps, starting with the preparation of 4-(thiophen-2-ylcarbonyl)aniline. This intermediate is then reacted with thiophosgene to form 4-[(thiophen-2-ylcarbonyl)amino]phenyl)thiocarbamoyl chloride, which is then reacted with 1-benzofuran-2-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, this compound has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells, leading to tumor growth inhibition. This compound has also been shown to have synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.
Eigenschaften
Molekularformel |
C21H15N3O3S2 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N-[[4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H15N3O3S2/c25-19(17-12-13-4-1-2-5-16(13)27-17)24-21(28)23-15-9-7-14(8-10-15)22-20(26)18-6-3-11-29-18/h1-12H,(H,22,26)(H2,23,24,25,28) |
InChI-Schlüssel |
GTLIPJMKQPAEGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)

![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)
![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)
